N-(3,4-dimethoxyphenethyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate
Description
N-(3,4-dimethoxyphenethyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a structurally complex molecule featuring a 3,4-dimethoxyphenethyl group, a piperazine core, and a thiazole ring substituted with a furan-2-ylmethyl moiety. The acetamide linkage bridges the phenethyl and piperazine-thiazole components, while the oxalate counterion enhances solubility and stability.
The 3,4-dimethoxyphenethyl group is notable for its electron-donating methoxy substituents, which may influence lipophilicity and receptor binding. The oxalate salt form likely improves aqueous solubility compared to free-base analogs, a critical factor in pharmacokinetics .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4S.C2H2O4/c1-30-21-6-5-18(14-22(21)31-2)7-8-25-23(29)15-27-9-11-28(12-10-27)16-24-26-19(17-33-24)20-4-3-13-32-20;3-1(4)2(5)6/h3-6,13-14,17H,7-12,15-16H2,1-2H3,(H,25,29);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHVGIFUUNMLMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure with multiple functional groups, which may contribute to its diverse biological activities. The key components include:
- 3,4-Dimethoxyphenethyl group
- Thiazole moiety
- Piperazine ring
The molecular formula is C₂₀H₂₃N₃O₄S, and it has a molecular weight of approximately 393.48 g/mol.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within the body. The following mechanisms have been proposed based on existing studies:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It potentially modulates neurotransmitter receptors, which could influence neurological functions and behavior.
- Antioxidant Activity : The presence of methoxy groups may enhance its ability to scavenge free radicals, contributing to protective effects against oxidative stress.
Anticancer Properties
Recent studies have indicated that derivatives of thiazole-containing compounds exhibit significant anticancer activities. For instance:
- A related compound demonstrated potent inhibition of cancer cell proliferation in melanoma and pancreatic cancer models, leading to apoptosis and autophagy induction .
Antimicrobial Activity
Research has also shown that compounds with similar structural features possess antibacterial and antifungal properties. The thiazole ring is particularly noted for its effectiveness against various pathogens.
Case Studies
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Piperazine Derivative : Reaction between piperazine and appropriate acylating agents.
- Thiazole Incorporation : Condensation reactions to introduce the thiazole moiety.
- Final Oxalate Formation : Neutralization with oxalic acid to yield the final product.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Piperazine-Acetamide Derivatives
describes six compounds (13–18) sharing the thiazole-piperazine-acetamide scaffold but differing in substituents. Key comparisons include:
| Compound ID | Substituents (Piperazine/Thiazole) | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| 13 | 4-Methoxyphenyl / p-Tolyl | 422.54 | 289–290 | 75 |
| 14 | 4-Chlorophenyl / p-Tolyl | 426.96 | 282–283 | 79 |
| 15 | 4-Fluorophenyl / p-Tolyl | 410.51 | 269–270 | 72 |
| Target | Furan-2-ylmethyl / 3,4-Dimethoxyphenethyl | ~550* | Not reported | Not reported |
*Estimated based on structural similarity.
- Thermal Stability : Higher melting points in halogenated derivatives (14: 282–283°C vs. 13: 289–290°C) suggest stronger intermolecular forces compared to the target’s furan-thiazole system, which may exhibit lower stability due to reduced polarity .
Piperazine-Urea-Thiazole Derivatives
reports urea-linked analogs (11a–11o) with substituents like trifluoromethyl, chloro, and methoxy on phenyl groups. For example:
- Compound 11d : 4-Trifluoromethylphenyl substituent (MW 534.1, Yield 85.3%) .
- Compound 11g : 3,4-Dichlorophenyl substituent (MW 534.2, Yield 87.5%) .
Piperazine Derivatives with Pharmacokinetic Activity
highlights compound 4 (N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide), which increased the bioavailability (BA) of paclitaxel by 56–106.6% via P-gp inhibition .
- Structural Divergence : The target lacks the bulky chlorophenyl/phenylmethyl group seen in compound 4, which may reduce P-gp affinity but improve selectivity for other targets like MMPs .
Benzo[b][1,4]oxazin-3(4H)-one Analogs
describes compounds 29c and 29d, which incorporate a benzo[b][1,4]oxazinone moiety instead of thiazole-furan:
Key Structure-Activity Relationship (SAR) Insights
Substituent Polarity : Halogenated (e.g., Cl, F) or methoxy groups on phenyl rings improve thermal stability but may reduce solubility, whereas furan enhances π-interactions .
Counterion Effects : Oxalate salts (target) likely outperform free bases in solubility, as seen in compound 4’s formulation with Cremophor EL for oral administration .
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction conditions influence yield?
The synthesis involves multi-step reactions:
- Thiazole ring formation : Phosphorus pentasulfide-mediated cyclization of thiourea precursors under reflux in anhydrous toluene .
- Piperazine coupling : Nucleophilic substitution using 1-(furan-2-ylmethyl)piperazine with a bromoacetamide intermediate in dimethylformamide (DMF) at 60–80°C, catalyzed by triethylamine .
- Oxalate salt formation : Acid-base reaction in ethanol, with stoichiometric control (1:1 molar ratio) to avoid hydrate byproducts . Critical conditions include inert atmosphere (N₂) for moisture-sensitive steps and HPLC monitoring (C18 column, 0.1% trifluoroacetic acid modifier) to confirm intermediate purity .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies regiochemistry (e.g., distinguishing thiazole C-2 vs. C-4 substitution) and confirms oxalate counterion presence via carboxylate proton signals .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₂₉H₃₄N₄O₆S requires m/z 591.2152) .
- X-ray Powder Diffraction (XRPD) : Detects crystalline polymorphs; oxalate salts often show distinct patterns at 2θ = 12.5°, 18.7° .
Advanced Research Questions
Q. How can synthetic yield be optimized for the piperazine-thiazole coupling step?
- Solvent selection : DMF outperforms dichloromethane due to better solubility of polar intermediates .
- Catalyst screening : Triethylamine (10 mol%) increases amide bond formation efficiency vs. DMAP, reducing side-product formation .
- Temperature control : Maintaining 70°C prevents thiourea decomposition while ensuring complete substitution .
- Example optimization data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF, 70°C, Et₃N (10%) | 78 | 98.5 |
| DCM, 40°C, DMAP (5%) | 32 | 85.2 |
Q. How to resolve contradictions between NMR and mass spectrometry data when characterizing regioisomers?
- 2D NMR strategies : HSQC and HMBC correlations differentiate thiazole substitution patterns (e.g., furan-thiazole linkage vs. piperazine-thiazole) .
- MS/MS fragmentation : Diagnostic fragments (e.g., m/z 245.08 for furan-thiazole cleavage) confirm regiochemistry .
- Computational validation : Density Functional Theory (DFT) predicts NMR shifts for proposed structures, aligning with experimental data .
Q. What experimental designs are appropriate for assessing bioactivity against neurological targets?
- In vitro assays :
- Dopamine receptor binding : Competitive radioligand assays (³H-spiperone for D₂ receptors) with IC₅₀ calculations .
- Kinase inhibition : ADP-Glo™ kinase assay for PI3K/Akt pathway modulation .
- Dose-response protocols : Use 10-dose IC₅₀ curves (1 nM–100 μM) with positive controls (e.g., haloperidol for D₂ receptors) .
Q. How to address stability challenges in aqueous formulations during pharmacokinetic studies?
- Degradation pathways : Hydrolysis of the acetamide group at pH < 3 or > 8, detected via UPLC-UV .
- Stabilization strategies :
- Lyophilization with mannitol (5% w/v) reduces hydrolysis in storage .
- Buffered solutions (pH 6.5 phosphate buffer) maintain >90% integrity over 24 hours .
Methodological Guidance for Data Interpretation
Designing structure-activity relationship (SAR) studies for piperazine-modified analogs
- Key modifications : Vary substituents on the furan (e.g., 5-nitro vs. 5-methyl) and piperazine (e.g., 4-fluorophenyl vs. 4-tolyl) .
- Pharmacophore mapping : Molecular docking (AutoDock Vina) identifies critical hydrogen bonds with D₂ receptor residues (e.g., Asp114) .
- Example SAR table :
| Analog Modification | D₂ Receptor IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|
| 4-Fluorophenyl piperazine | 12.3 ± 1.2 | 0.45 |
| 4-Tolyl piperazine | 28.7 ± 3.1 | 0.78 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
